molecular formula C12H7ClO3S B6399315 4-(2-Formylthiophen-4-yl)-2-chlorobenzoic acid, 95% CAS No. 1261989-85-8

4-(2-Formylthiophen-4-yl)-2-chlorobenzoic acid, 95%

Cat. No. B6399315
CAS RN: 1261989-85-8
M. Wt: 266.70 g/mol
InChI Key: CMCZHNVYVBYCKR-UHFFFAOYSA-N
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Description

4-(2-Formylthiophen-4-yl)-2-chlorobenzoic acid (4-FTCB) is an organic compound with a molecular formula of C9H6ClO2S and a molecular weight of 217.63 g/mol. It is a white crystalline solid that is soluble in methanol and ethanol. 4-FTCB has a variety of applications in scientific research, including as a reagent for the synthesis of organic compounds, as a catalyst for organic reactions, and as a fluorescent probe for the detection of bioactive compounds.

Scientific Research Applications

4-(2-Formylthiophen-4-yl)-2-chlorobenzoic acid, 95% has been used extensively in scientific research due to its unique properties. It has been used as a reagent for the synthesis of organic compounds, as a catalyst for organic reactions, and as a fluorescent probe for the detection of bioactive compounds. Additionally, 4-(2-Formylthiophen-4-yl)-2-chlorobenzoic acid, 95% has been used in the synthesis of polymers and as an inhibitor of mitochondrial respiration.

Mechanism of Action

4-(2-Formylthiophen-4-yl)-2-chlorobenzoic acid, 95% has been shown to act as an inhibitor of mitochondrial respiration by blocking the electron transfer from NADH to ubiquinone. This inhibition of electron transfer can lead to the accumulation of NADH, which can then be used as a substrate for the synthesis of ATP. Additionally, 4-(2-Formylthiophen-4-yl)-2-chlorobenzoic acid, 95% has been shown to act as an inhibitor of the enzyme ornithine decarboxylase, which is involved in the synthesis of polyamines.
Biochemical and Physiological Effects
4-(2-Formylthiophen-4-yl)-2-chlorobenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit mitochondrial respiration, which can lead to the accumulation of NADH and the inhibition of the enzyme ornithine decarboxylase. Additionally, 4-(2-Formylthiophen-4-yl)-2-chlorobenzoic acid, 95% has been shown to act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage.

Advantages and Limitations for Lab Experiments

The use of 4-(2-Formylthiophen-4-yl)-2-chlorobenzoic acid, 95% in laboratory experiments has a number of advantages. It is a relatively inexpensive reagent, and it is non-toxic and non-carcinogenic. Additionally, it is soluble in methanol and ethanol, making it easy to use in a variety of laboratory settings. However, 4-(2-Formylthiophen-4-yl)-2-chlorobenzoic acid, 95% can be toxic in high concentrations, and it can react with other compounds, making it difficult to use in some experiments.

Future Directions

The potential applications of 4-(2-Formylthiophen-4-yl)-2-chlorobenzoic acid, 95% are numerous and varied. In the future, it could be used to synthesize a variety of organic compounds, to catalyze organic reactions, and to detect bioactive compounds. Additionally, it could be used to study the biochemical and physiological effects of mitochondrial respiration inhibition, to study the effects of oxidative stress, and to develop novel therapeutic agents.

Synthesis Methods

The synthesis of 4-(2-Formylthiophen-4-yl)-2-chlorobenzoic acid, 95% is typically accomplished through a two-step process. The first step involves the reaction of 2-chlorobenzoic acid with thiophenol in the presence of a catalytic amount of sulfuric acid, forming the intermediate 2-chloro-4-thiophenyl benzoic acid. This intermediate can then be reacted with formaldehyde in the presence of a base, such as sodium hydroxide, to form the desired product 4-(2-Formylthiophen-4-yl)-2-chlorobenzoic acid, 95%.

properties

IUPAC Name

2-chloro-4-(5-formylthiophen-3-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClO3S/c13-11-4-7(1-2-10(11)12(15)16)8-3-9(5-14)17-6-8/h1-6H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMCZHNVYVBYCKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CSC(=C2)C=O)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90689484
Record name 2-Chloro-4-(5-formylthiophen-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90689484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261989-85-8
Record name 2-Chloro-4-(5-formylthiophen-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90689484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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